molecular formula C9H9NO B1278191 2-(Prop-2-yn-1-yloxy)aniline CAS No. 52536-39-7

2-(Prop-2-yn-1-yloxy)aniline

Cat. No. B1278191
CAS RN: 52536-39-7
M. Wt: 147.17 g/mol
InChI Key: DRGLRUYXGNMDDM-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yloxy)aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline itself is an aromatic amine, and its derivatives are widely used in the chemical industry for the synthesis of polymers, dyes, pharmaceuticals, and other organic compounds. The prop-2-yn-1-yloxy substituent indicates the presence of a propargyl ether group attached to the aniline, which can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of compounds related to 2-(prop-2-yn-1-yloxy)aniline can be achieved through various methods. For instance, the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines has been developed using visible light and molecular oxygen without the need for an external photosensitizer, yielding formamides in good yields under mild conditions . Additionally, palladium-catalyzed heteroannulations of 2-(2-propynyl)aniline with aryl iodides have been used to synthesize 2-arylmethylindoles, demonstrating the versatility of the propargyl aniline derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-cyano-N-prop-2-ynyl-aniline, has been studied, revealing that the propynyl group does not form the expected dominant intermolecular interaction but only a very long and distorted contact to the cyano acceptor . This suggests that the propargyl ether group in 2-(prop-2-yn-1-yloxy)aniline may also influence the molecule's intermolecular interactions and crystal structure.

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives is significantly influenced by substituents on the aromatic ring or the nitrogen atom. For example, the presence of a propargyl group can facilitate the formation of indoles through palladium-catalyzed reactions . Moreover, the introduction of substituents can also direct the site of C-H bond amination, as seen with 2-(pyridin-2-yl)aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are greatly affected by their substituents. For instance, the introduction of a substituent into the aniline aromatic ring can significantly improve solubility in organic solvents, affect the morphology of polymers derived from these compounds, and alter their electrochemical properties . The electrical conductivity and band gap of these materials can also be tuned by varying the concentration of the substituted aniline in the copolymer mixture .

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on synthesizing (prop-2-ynyloxy) benzene and its derivatives, including variations with aniline, found that these compounds can be synthesized with good yields. Specifically, 2-(prop-2-yn-1-yloxy)aniline was synthesized using propargyl bromide, K2CO3, and acetone. The study also evaluated antibacterial, antiurease, and NO scavenging activities of the synthesized compounds, revealing potential antiurease and antibacterial effects (Batool et al., 2014).

Chemical Oxidative Copolymerization

Another research explored the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines, leading to water-soluble and self-doped polyaniline derivatives. This process involved using aniline derivatives and ammonium persulfate in an H2SO4 acidic medium. The resultant copolymers exhibited altered electrical conductivities and enhanced water solubility, indicating the utility of 2-(prop-2-yn-1-yloxy)aniline in polymer synthesis (Prévost et al., 1999).

Visible-Light-Induced Oxidative Formylation

A 2017 study demonstrated the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen, without external photosensitizers. This method offers an efficient pathway to form corresponding formamides, with the starting material and product acting as photosensitizers. This research contributes to the understanding of photochemical reactions involving 2-(prop-2-yn-1-yloxy)aniline derivatives (Ji et al., 2017).

Safety And Hazards

The safety information for 2-(Prop-2-yn-1-yloxy)aniline includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for 2-(Prop-2-yn-1-yloxy)aniline could involve further exploration of its reactivity and potential applications. For instance, the visible-light-induced oxidative formylation reaction could be further optimized and applied to the synthesis of other compounds . Additionally, the compound’s potential antiurease and antibacterial effects could be investigated .

properties

IUPAC Name

2-prop-2-ynoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGLRUYXGNMDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444601
Record name 2-[(Prop-2-yn-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Prop-2-yn-1-yloxy)aniline

CAS RN

52536-39-7
Record name 2-[(Prop-2-yn-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Aichhorn, M Himmelsbach… - Organic & Biomolecular …, 2015 - pubs.rsc.org
Pyrazino compounds such as quinoxalines are 1,4-diazines with widespread occurrence in nature. Quinolin-8-amines are isomerically related and valuable scaffolds in organic …
Number of citations: 29 pubs.rsc.org
T Mahdi, DW Stephan - Chemistry–A European Journal, 2015 - Wiley Online Library
Frustrated Lewis pairs (FLPs) based on sterically encumbered anilines and the Lewis acid B(C 6 F 5 ) 3 were found to react with terminal alkynes effecting intermolecular …
RK Shukla, AK Chaturvedi, CMR Volla - ACS Catalysis, 2021 - ACS Publications
A Pd(II)-catalyzed directed, regio-controlled hydroheteroarylation of unactivated alkenes via a cascade intramolecular amino/oxy/carbo-palladation of alkynes followed by cis-migratory …
Number of citations: 16 pubs.acs.org
WC Hung, CH Jhang, SL Weng, CC Chou… - The Journal of …, 2022 - ACS Publications
To find their potential use in protein research, direct addition of a disulfide compound to alkyne (namely disulfide–yne reaction) and S-arylation with arenediazonium salt (namely …
Number of citations: 1 pubs.acs.org
M Ito, D Inoue, A Takaki, KS Kanyiva… - European Journal of …, 2018 - Wiley Online Library
The cationic Au I ‐catalyzed intramolecular reaction of N‐propargyl‐2‐anilinoanilines gave a diazocine skeleton via 8‐exo‐dig‐selective cycloisomerization by the suppression of 6‐…
S Aichhorn - 2016 - epub.jku.at
The long history of trying to understand and to cure cancer is a complicated and tragic one. It has always been a struggle that the more detailed the behavior of tumors could be figured …
Number of citations: 2 epub.jku.at
MS Christodoulou, S Giofrè, G Broggini… - European Journal of …, 2018 - Wiley Online Library
A fruitful divergent cyclization of terminal alkynes arising from 2‐aminophenols depending on the transition metal employed is reported. Under palladium‐ and platinum‐catalysis, the …
B Liu, Q Qiu, T Zhao, L Jiao, J Hou, Y Li… - Chemical Biology & …, 2014 - Wiley Online Library
A novel series of P ‐glycoprotein ( P ‐gp)‐mediated multidrug resistance ( MDR ) inhibitors bearing a triazol‐phenethyl‐tetrahydroisoquinoline scaffold were designed and synthesized …
Number of citations: 27 onlinelibrary.wiley.com
N Micic - 2020 - core.ac.uk
Palladium-catalysed alkoxy-and aminocarbonylation of aryl (pseudo) halides provides efficient access to aromatic esters and amides. The broad application of this approach has been …
Number of citations: 0 core.ac.uk
B Zhang, T Zhao, J Zhou, Q Qiu, Y Dai, M Pan… - RSC …, 2016 - pubs.rsc.org
We designed and synthesized a novel series of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) inhibitors bearing a triazolphenethyl–tetrahydroisoquinoline scaffold …
Number of citations: 12 pubs.rsc.org

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